2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide
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Overview
Description
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a nitro group, a methyl group, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide typically involves multiple steps. One common synthetic route includes the nitration of a methyl-substituted benzamide, followed by the introduction of the pyrrolidinone group through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide core allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.
Scientific Research Applications
2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The nitro group and pyrrolidinone moiety play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide
- 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzimidazole
Uniqueness
Compared to similar compounds, 2-Methyl-6-nitro-N-(3-(2-oxopyrrolidin-1-yl)propyl)benzamide stands out due to its specific substitution pattern and the presence of both a nitro group and a pyrrolidinone moiety
Properties
CAS No. |
832117-49-4 |
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Molecular Formula |
C15H19N3O4 |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-methyl-6-nitro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
InChI |
InChI=1S/C15H19N3O4/c1-11-5-2-6-12(18(21)22)14(11)15(20)16-8-4-10-17-9-3-7-13(17)19/h2,5-6H,3-4,7-10H2,1H3,(H,16,20) |
InChI Key |
MXPXNWRUIFGDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)NCCCN2CCCC2=O |
Origin of Product |
United States |
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